Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated aromatic ring, methoxy groups, and a tetrahydropyridine ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common approach starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the formation of the tetrahydropyridine ring through cyclization reactions. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4,5-dimethoxyphenyl)methanol: Shares the brominated aromatic ring and methoxy groups but lacks the tetrahydropyridine ring.
(2-Bromo-4,5-dimethoxyphenyl)-acetic acid: Similar aromatic structure but with an acetic acid group instead of the tetrahydropyridine ring.
Uniqueness
Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its combination of a brominated aromatic ring, methoxy groups, and a tetrahydropyridine ring.
Biological Activity
Methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Overview of the Compound
This compound belongs to the class of dihydropyridinone derivatives and is structurally related to various pharmacologically active compounds. Its unique structure includes a bromo and dimethoxyphenyl group, which may contribute to its distinct biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the release of key monoamine neurotransmitters such as:
- Noradrenaline
- Dopamine
- Serotonin
These interactions suggest a potential role as an antidepressant or anxiolytic agent, similar to other known antidepressants that target these neurotransmitter pathways.
Antidepressant Potential
Research indicates that compounds with similar structures exhibit significant antidepressant properties. The tetrahydropyridine framework has been associated with various pharmacological effects, including:
- Neuroprotective effects
- Antidepressant-like effects in animal models
For instance, studies have shown that tetrahydropyridine derivatives can lead to increased levels of serotonin and norepinephrine in the brain, which are critical for mood regulation.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with related compounds. For example:
- Tetrahydropyridine derivatives have demonstrated activity against various bacterial strains.
A study indicated that specific derivatives exhibited IC50 values against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Summary of Key Studies
Case Study: Antidepressant Activity
In a controlled study involving animal models, a derivative structurally similar to this compound was tested for its antidepressant efficacy. Results showed a significant reduction in depressive-like behaviors when administered over a period of two weeks. The study concluded that this class of compounds could be promising candidates for further development as antidepressants.
Properties
IUPAC Name |
methyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-8-15(16(20)23-4)10(6-14(19)18-8)9-5-12(21-2)13(22-3)7-11(9)17/h5,7,10H,6H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHHWYFJZCZJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.